2-Iodo-5-methylbenzenesulfonic acid

Vue d'ensemble

Description

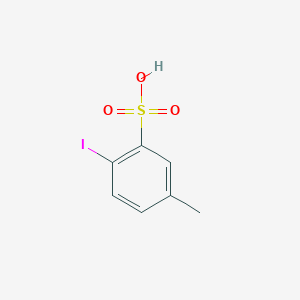

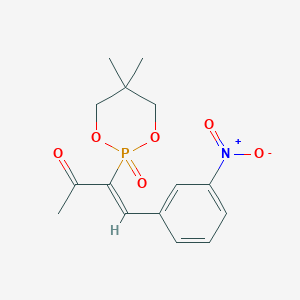

2-Iodo-5-methylbenzenesulfonic acid is a chemical compound with the molecular formula C7H7IO3S . It has a molecular weight of 298.1 g/mol . The compound is typically a yellow to brown solid .

Molecular Structure Analysis

The InChI code for 2-Iodo-5-methylbenzenesulfonic acid is 1S/C7H7IO3S.2H2O/c1-5-2-3-6(8)7(4-5)12(9,10)11;;/h2-4H,1H3,(H,9,10,11);2*1H2 . This indicates the presence of iodine, methyl, and benzenesulfonic acid groups in the molecule.Physical And Chemical Properties Analysis

2-Iodo-5-methylbenzenesulfonic acid is a yellow to brown solid . It has a molecular weight of 298.1 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique

Organic Synthesis

2-Iodo-5-methylbenzenesulfonic acid is utilized in organic synthesis, particularly in the preparation of various organic compounds. Its iodo group is highly reactive, making it suitable for use in electrophilic substitution reactions . It serves as a precursor for the synthesis of complex molecules and can be used to introduce iodine into aromatic compounds, which is a crucial step in many synthetic pathways.

Medicinal Chemistry

In medicinal chemistry, this compound finds its application in the synthesis of pharmaceuticals. Its ability to act as an intermediate in the formation of more complex structures is valuable for developing new drugs . It can be used to create compounds with potential therapeutic effects, contributing to the discovery of new medications.

Materials Science

2-Iodo-5-methylbenzenesulfonic acid plays a role in materials science, where it can be used to modify the surface properties of materials. Its sulfonic acid group can bind to various substrates, altering their surface chemistry and making them suitable for specific applications .

Environmental Science

This compound is also relevant in environmental science research. Its derivatives can be used to study degradation processes and environmental fate of iodoaromatic compounds. Understanding these processes is essential for assessing the environmental impact of such substances .

Analytical Chemistry

In analytical chemistry, 2-Iodo-5-methylbenzenesulfonic acid can be used as a standard or reagent in various analytical techniques. Its well-defined properties allow for its use in quantitative analysis and calibration of instruments .

Industrial Uses

Industrially, this compound can be employed in the synthesis of dyes, pigments, and other chemicals that require iodine-substituted aromatic compounds. Its reactivity with other organic molecules makes it a valuable component in industrial chemical reactions .

Biochemistry Research

In biochemistry research, 2-Iodo-5-methylbenzenesulfonic acid can be used to study enzyme-catalyzed reactions involving iodinated aromatic compounds. It can serve as a substrate or inhibitor in enzymatic assays, helping to elucidate the mechanisms of action of various enzymes .

Agricultural Chemistry

Lastly, in agricultural chemistry, this compound may be used in the synthesis of agrochemicals. Its iodine moiety can be crucial for the development of new pesticides or herbicides, contributing to the enhancement of agricultural productivity .

Safety and Hazards

The compound is associated with certain hazards. It has been labeled with the signal word “Warning” and hazard statements H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Orientations Futures

Mécanisme D'action

Target of Action

It’s known that this compound is used as a reagent in organic synthesis , suggesting that its targets could be various organic molecules depending on the specific reaction.

Mode of Action

2-Iodo-5-methylbenzenesulfonic acid is a sulfuric acid ester used to synthesize thiazoles . It catalyzes the reaction between potassium and iodonium, yielding a benzenesulfonic acid . The exact mode of interaction with its targets can vary depending on the specific synthesis process.

Biochemical Pathways

Given its role in the synthesis of thiazoles , it may indirectly influence biochemical pathways involving these compounds.

Pharmacokinetics

It’s known that the compound is a solid that can dissolve in organic solvents such as alcohol and ether, but is relatively insoluble in water . This suggests that its bioavailability could be influenced by these properties.

Result of Action

Given its role in the synthesis of thiazoles , it may contribute to the biological activities of these compounds.

Action Environment

The action, efficacy, and stability of 2-Iodo-5-methylbenzenesulfonic acid can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2–8 °C . Its reactivity may also be influenced by the presence of other substances in the reaction environment.

Propriétés

IUPAC Name |

2-iodo-5-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO3S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POSSTIHHKTXBTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)I)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60541045 | |

| Record name | 2-Iodo-5-methylbenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-5-methylbenzenesulfonic acid | |

CAS RN |

139778-27-1 | |

| Record name | 2-Iodo-5-methylbenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

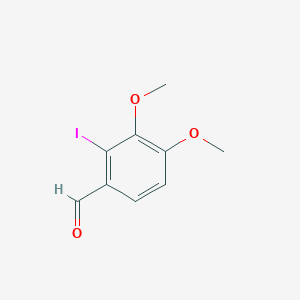

![6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B171861.png)